2-(4-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide
2-(4-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide
Brand Name:
Vulcanchem
CAS No.:
331962-86-8
VCID:
VC0416249
InChI:
InChI=1S/C15H12N2O5/c18-9-11-4-6-14(7-5-11)22-10-15(19)16-12-2-1-3-13(8-12)17(20)21/h1-9H,10H2,(H,16,19)
SMILES:
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=O
Molecular Formula:
C15H12N2O5
Molecular Weight:
300.27g/mol
2-(4-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide
CAS No.: 331962-86-8
Main Products
VCID: VC0416249
Molecular Formula: C15H12N2O5
Molecular Weight: 300.27g/mol
CAS No. | 331962-86-8 |
---|---|
Product Name | 2-(4-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide |
Molecular Formula | C15H12N2O5 |
Molecular Weight | 300.27g/mol |
IUPAC Name | 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C15H12N2O5/c18-9-11-4-6-14(7-5-11)22-10-15(19)16-12-2-1-3-13(8-12)17(20)21/h1-9H,10H2,(H,16,19) |
Standard InChIKey | BUTMCURSIAXIDP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=O |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=O |
PubChem Compound | 792959 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume